molecular formula C30H27F3N2O3 B11076751 1-{1-hydroxy-3-(4-methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}propan-1-one

1-{1-hydroxy-3-(4-methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}propan-1-one

Cat. No.: B11076751
M. Wt: 520.5 g/mol
InChI Key: FPEQESNVIKODGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{1-hydroxy-3-(4-methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}propan-1-one is a dibenzo[b,e][1,4]diazepine derivative featuring a 4-methoxyphenyl group at position 3, a 4-(trifluoromethyl)phenyl group at position 11, and a 1-hydroxypropan-1-one substituent at position 10. This structure combines a diazepine core with aromatic and fluorinated substituents, which are critical for modulating physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

Molecular Formula

C30H27F3N2O3

Molecular Weight

520.5 g/mol

IUPAC Name

9-(4-methoxyphenyl)-5-propanoyl-6-[4-(trifluoromethyl)phenyl]-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H27F3N2O3/c1-3-27(37)35-25-7-5-4-6-23(25)34-24-16-20(18-10-14-22(38-2)15-11-18)17-26(36)28(24)29(35)19-8-12-21(13-9-19)30(31,32)33/h4-15,20,29,34H,3,16-17H2,1-2H3

InChI Key

FPEQESNVIKODGI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-{1-hydroxy-3-(4-methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}propan-1-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of phenolic compounds with ketones under specific conditions to form the desired product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{1-hydroxy-3-(4-methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxyphenyl groups play a crucial role in these interactions, often forming hydrogen bonds or other non-covalent interactions with the target molecules. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.

Comparison with Similar Compounds

Core Structural Variations

The target compound belongs to a class of dibenzo[b,e][1,4]diazepines with diverse substitutions. Below is a comparative analysis of its key structural features against similar compounds from the literature:

Compound Name & ID Key Substituents Molecular Formula Notable Differences vs. Target Compound Evidence ID
3-(4-Methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one - 1-ketone group at position 1
- No hydroxyl group on the propanone moiety
C₃₀H₂₄F₃N₂O₂ Lacks the 1-hydroxypropan-1-one chain; ketone at position 1 instead of 10. Reduces H-bonding potential.
3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one - Hexanoyl group at position 10
- 3,4-dimethoxyphenyl at position 3
C₃₄H₃₅F₃N₂O₄ Longer acyl chain (hexanoyl vs. propanone) increases lipophilicity. Additional methoxy groups may alter electronic properties.
10-(4-bromobenzoyl)-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one - 4-bromobenzoyl at position 10
- 3,4-dimethoxyphenyl at position 11
C₃₃H₂₉BrN₂O₄ Bromine introduces steric bulk and electron-withdrawing effects. Dimethoxy groups enhance solubility.
3-(2-Chlorophenyl)-10-(3-hydroxypropanoyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one - 2-Chlorophenyl at position 3
- 3-hydroxypropanoyl at position 10
C₃₀H₂₆ClN₂O₃ Chlorine at ortho position increases steric hindrance. Methylphenyl reduces π-π stacking potential.

Substituent Impact Analysis

  • Trifluoromethyl Group : Present in the target compound and analogues , this group enhances metabolic stability and lipophilicity due to its strong electron-withdrawing nature.
  • Methoxy vs. Dimethoxy Groups : The 4-methoxyphenyl group in the target compound vs. 3,4-dimethoxyphenyl in others affects electronic density and steric interactions. Dimethoxy derivatives may exhibit altered binding kinetics.
  • Acyl Chain Length: The 1-hydroxypropan-1-one group in the target compound offers a balance between hydrophilicity and steric requirements, whereas hexanoyl or bromobenzoyl substituents prioritize lipophilicity or halogen bonding.

Critical Research Needs :

  • QSAR Studies : Correlate substituent effects (e.g., hydroxyl position, fluorine content) with pharmacokinetic parameters .
  • Crystallographic Data : Resolve 3D conformations using tools like SHELXL or ORTEP to understand binding modes.
  • Biological Screening : Prioritize analogues for assays (e.g., cytotoxicity, receptor binding) to validate structure-activity hypotheses.

Biological Activity

The compound 1-{1-hydroxy-3-(4-methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}propan-1-one is a member of the dibenzo[1,4]diazepine class, known for its diverse pharmacological activities. Its unique structure, characterized by various functional groups including hydroxy, methoxy, and trifluoromethyl moieties, contributes to its potential biological effects.

Structural Features

The structural complexity of this compound can be summarized as follows:

Feature Description
Class Dibenzo[1,4]diazepines
Functional Groups Hydroxy (-OH), Methoxy (-OCH₃), Trifluoromethyl (-CF₃)
Core Structure Tetrahydro-dibenzo[b,e][1,4]diazepine

Anticancer Properties

Research indicates that compounds within the dibenzo[1,4]diazepine class can exhibit significant anticancer properties. For instance:

  • A study highlighted that related compounds demonstrated inhibition of cell proliferation in various cancer cell lines. The presence of functional groups like methoxy and trifluoromethyl enhances their efficacy against tumor cells by modulating signaling pathways involved in cell growth and apoptosis .

Anxiolytic Effects

Dibenzo[1,4]diazepines are known for their anxiolytic properties. The structural characteristics of this compound may allow it to bind to GABA receptors, promoting anxiolytic effects similar to those observed in benzodiazepines .

Antimicrobial Activity

Some derivatives have shown antimicrobial activity against a range of pathogens. This suggests potential applications in treating infections or as part of combination therapies .

Case Study 1: Anticancer Activity

In a comparative study on related dibenzo[1,4]diazepines, it was found that certain analogs inhibited the growth of prostate cancer cell lines significantly more than standard treatments like cisplatin. The mechanism was attributed to their ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Anxiolytic Properties

Another study investigated the anxiolytic effects of dibenzo[1,4]diazepines in animal models. The results indicated that these compounds reduced anxiety-like behaviors significantly compared to control groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.